4-Vinyl-2-pyridinecarbonitrile

Vue d'ensemble

Description

Nsc-4911, également connu sous le nom de 6-mercaptopurine riboside, est un dérivé de la 6-mercaptopurine. C'est un analogue de la purine qui a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de l'oncologie. Le composé s'est révélé prometteur pour inhiber la croissance de certaines cellules cancéreuses et a fait l'objet de diverses études scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-mercaptopurine riboside implique généralement la réaction de la 6-mercaptopurine avec le ribose. Le processus peut être effectué en conditions acides ou basiques, le choix des conditions affectant le rendement et la pureté du produit final. Les réactifs couramment utilisés dans la synthèse comprennent le ribose, la 6-mercaptopurine et des catalyseurs tels que des acides ou des bases pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle du 6-mercaptopurine riboside peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les impuretés. Le processus comprend généralement des étapes telles que la purification et la cristallisation pour garantir que le produit final répond aux normes requises pour une utilisation pharmaceutique.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-mercaptopurine riboside subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des disulfures ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme thiol.

Substitution : Le groupement ribose peut être substitué par d'autres molécules de sucre ou groupes chimiques.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique mise en œuvre.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et des analogues substitués avec différents groupesments de sucre ou groupes chimiques.

Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier les analogues de la purine et leurs propriétés chimiques.

Biologie : Le composé est utilisé dans la recherche sur le métabolisme des nucléotides et ses effets sur les processus cellulaires.

Médecine : Le 6-mercaptopurine riboside s'est avéré prometteur comme agent anticancéreux, en particulier dans le traitement de la leucémie et d'autres cancers.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments.

Mécanisme d'action

Le mécanisme d'action du 6-mercaptopurine riboside implique son incorporation dans les nucléotides cellulaires, où il inhibe la synthèse des nucléotides puriques. Cette inhibition perturbe la synthèse de l'ADN et de l'ARN, ce qui conduit à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses. Le composé cible les enzymes impliquées dans la synthèse des nucléotides, telles que l'hypoxanthine-guanine phosphoribosyltransférase (HGPRT), et perturbe les voies métaboliques normales des nucléotides puriques .

Applications De Recherche Scientifique

Applications in Organic Synthesis

4-Vinyl-2-pyridinecarbonitrile serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Nucleophilic Additions : The compound can react with nucleophiles at the vinylic position, leading to the formation of new carbon-nitrogen bonds.

- Formation of Pyridinium Salts : By reacting with electrophiles, it can yield pyridinium salts that are useful intermediates in synthesizing pharmaceuticals.

Case Study: Synthesis of Dimethylaminopyridine (DMAP)

A notable application of this compound is its role in synthesizing DMAP, a widely used base catalyst in organic reactions. The synthesis involves treating this compound with hydrogen chloride to form 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride, which can then be converted into DMAP through further reactions .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer for producing specialty polymers. Its ability to copolymerize with other monomers allows for the creation of materials with tailored properties.

Table 1: Polymerization Characteristics

| Polymer Type | Monomers Used | Properties | Applications |

|---|---|---|---|

| Latex Terpolymer | This compound, Styrene, Butadiene | High elasticity and strength | Tire cord binding |

| Acrylic Fibers | This compound, Methyl Methacrylate | Enhanced dye uptake | Textile industry |

The latex terpolymer made from this compound is particularly important in the tire industry, where it acts as an effective binder between tire cords and rubber .

Medicinal Chemistry

The compound has also been explored for its potential medicinal applications. Research indicates that derivatives of this compound exhibit biological activity that could be leveraged in drug development.

Case Study: Anticancer Activity

Studies have shown that certain derivatives of this compound can influence nucleotide metabolism and have implications in cancer treatment. For example, modifications to the structure have been investigated for their efficacy against leukemia cells.

Mécanisme D'action

The mechanism of action of 6-mercaptopurine riboside involves its incorporation into cellular nucleotides, where it inhibits the synthesis of purine nucleotides. This inhibition disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleotide synthesis, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and disrupts the normal metabolic pathways of purine nucleotides .

Comparaison Avec Des Composés Similaires

Composés similaires

6-mercaptopurine : Le composé parent du 6-mercaptopurine riboside, utilisé dans le traitement de la leucémie.

Azathioprine : Un médicament immunosuppresseur qui est métabolisé en 6-mercaptopurine dans l'organisme.

Thioguanine : Un autre analogue de la purine utilisé dans le traitement de la leucémie.

Unicité

Le 6-mercaptopurine riboside est unique en sa capacité à être incorporé dans les nucléotides et à perturber la synthèse des nucléotides.

Activité Biologique

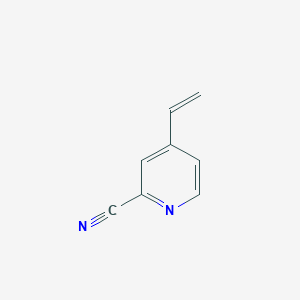

4-Vinyl-2-pyridinecarbonitrile (also known as 4-vinylpyridine-2-carbonitrile) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a vinyl group and a cyano group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7N2

- Molecular Weight : 145.15 g/mol

- Structure : The compound features a pyridine ring substituted with a vinyl group at the 4-position and a cyano group at the 2-position.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Compounds containing pyridine rings are known for their antimicrobial properties. Studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Research indicates that certain pyridine derivatives possess antiviral properties, making them potential candidates for treating viral infections. The presence of the cyano group may enhance these activities by improving binding affinity to viral targets .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines. The compound's mechanism likely involves cell cycle arrest and induction of apoptosis in malignant cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation, thereby exerting its antimicrobial and anticancer effects.

- Cell Cycle Modulation : Studies have indicated that the compound can induce G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .

Antimicrobial Studies

In a recent study, various pyridine derivatives were tested for their antimicrobial efficacy against a panel of pathogens. It was found that compounds similar to this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) ranged from 20 to 50 µg/mL, indicating moderate antibacterial activity .

Antiviral Research

Research focusing on pyridine compounds during the COVID-19 pandemic highlighted their potential as antiviral agents. In vitro tests demonstrated that certain derivatives could inhibit viral replication in cell cultures infected with SARS-CoV-2. The effectiveness was attributed to the structural features of the compounds, including the cyano group which enhances interaction with viral proteins .

Antitumor Activity

A study evaluating the antiproliferative effects of this compound revealed promising results against various cancer cell lines. The compound showed IC50 values ranging from 10 to 25 µM across different tested lines, comparable to established chemotherapeutic agents . Further investigations indicated that treatment with this compound led to increased apoptosis and cell cycle arrest in treated cells.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antiviral Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate (MIC: 20–50 µg/mL) | Effective (IC50: 10–25 µM) | Promising (IC50: similar to standard drugs) |

| Pyridine Derivative A | High | Moderate | Low |

| Pyridine Derivative B | Low | High | Moderate |

Propriétés

IUPAC Name |

4-ethenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-4-10-8(5-7)6-9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSHELHBHKBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301608 | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100949-03-9 | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100949-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.